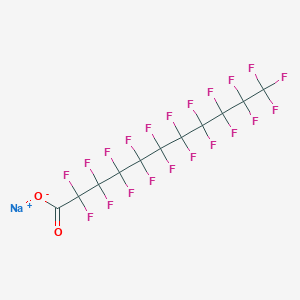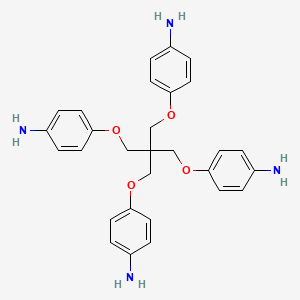
Sodium henicosafluoroundecanoate
Vue d'ensemble
Description
Sodium henicosafluoroundecanoate is a synthetic anionic surfactant with the molecular formula C11F21NaO2 and a molecular weight of 586.07 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium henicosafluoroundecanoate can be synthesized through the reaction of henicosafluoroundecanoic acid with sodium hydroxide. The reaction typically involves dissolving henicosafluoroundecanoic acid in a suitable solvent, such as methanol or ethanol, followed by the addition of sodium hydroxide. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification and drying to ensure the final product meets the required specifications. Techniques such as crystallization and filtration are commonly employed to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium henicosafluoroundecanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorinated carbon chain.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield fluorinated amides, while oxidation can produce carboxylic acids or other oxidized derivatives .
Applications De Recherche Scientifique
Sodium henicosafluoroundecanoate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsion polymerization and as a dispersing agent.
Biology: Employed in studies involving cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for potential use in drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the production of coatings, adhesives, and other materials requiring surfactant properties.
Mécanisme D'action
The mechanism of action of sodium henicosafluoroundecanoate primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets, including cell membranes and proteins. This interaction can alter the physical properties of the target molecules, leading to changes in their behavior and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium nonafluoropentanoate: Another fluorinated surfactant with similar properties but a shorter carbon chain.
Perfluorobutane sulfonate: A shorter-chain fluorinated compound used as a surfactant.
Uniqueness
Sodium henicosafluoroundecanoate is unique due to its longer fluorinated carbon chain, which imparts distinct properties such as higher stability and lower surface tension compared to shorter-chain fluorinated surfactants .
Propriétés
IUPAC Name |
sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoroundecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11HF21O2.Na/c12-2(13,1(33)34)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)32;/h(H,33,34);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJKOYLAOWQODZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11F21NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90896636 | |
| Record name | Sodium perfluoroundecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90896636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60871-96-7 | |
| Record name | Sodium perfluoroundecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90896636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3329523.png)
![2-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3329525.png)









![6-amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B3329597.png)
